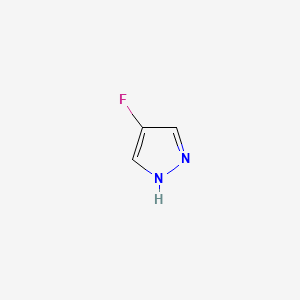

4-fluoro-1H-pyrazole

Description

The exact mass of the compound 4-fluoro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-fluoro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJXPHWRBWEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956716 | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35277-02-2 | |

| Record name | 4-Fluoropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-pyrazole is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the pyrazole ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets.[1] This makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-fluoro-1H-pyrazole, supported by experimental data and protocols.

Core Chemical Properties

The fundamental physicochemical properties of 4-fluoro-1H-pyrazole are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₃H₃FN₂ | [1][3][4][5] |

| Molecular Weight | 86.07 g/mol | [1][3][4] |

| Appearance | Yellow oil | [6][7] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 193 °C | [1][3] |

| Density | 1.320 g/cm³ | [1][5] |

| Flash Point | 70 °C | [1] |

| Refractive Index | 1.487 | [1] |

| pKa | 13.66 ± 0.50 (Predicted) | [1] |

| Vapor Pressure | 0.673 mmHg at 25°C | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis of 4-Fluoro-1H-pyrazole

Several synthetic routes to 4-fluoro-1H-pyrazole have been reported, primarily involving the cyclization of fluorinated precursors or the direct fluorination of the pyrazole ring.

Synthesis via Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

A common and effective method involves the reaction of a fluorinated three-carbon building block with hydrazine.

Experimental Protocol:

To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, dihydrazine (4.48 g, 0.043 mol) is added. The reaction mixture is subsequently heated to 55 °C for 30 minutes. After the reaction is complete, the mixture is cooled to room temperature. The pH is then adjusted to 9 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. Finally, the solvent is removed by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[6][7]

A workflow for this synthesis is depicted in the following diagram:

Electrophilic Fluorination

Another approach involves the direct fluorination of pyrazole using an electrophilic fluorinating agent. For instance, the reaction of pyrazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) in acetonitrile at elevated temperatures can yield 4-fluoro-1H-pyrazole.[2] This method is advantageous as it starts from the readily available pyrazole core.

Reactivity and Applications

The presence of the fluorine atom at the C4 position significantly influences the reactivity of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

4-Fluoro-1H-pyrazole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions.[1] The fluorine atom can act as a leaving group under certain conditions or direct the regioselectivity of C-H functionalization, enabling the synthesis of more complex substituted pyrazoles.

Preparation of Stannylated Derivatives

It is used in the preparation of tributylstannyl fluoropyrazole.[1][6] This organotin reagent is a valuable intermediate for further functionalization through Stille coupling and other cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1]

Role in Medicinal Chemistry

Fluorinated pyrazoles are of growing interest in drug discovery.[8] The 4-fluoro-1H-pyrazole moiety has been incorporated into molecules designed as Selective Androgen Receptor Degraders (SARDs).[2] Additionally, derivatives of 1H-pyrazole have shown a wide range of biological activities, including insecticidal properties.[9][10][11] The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-fluoro-1H-pyrazole. While a comprehensive dataset is beyond the scope of this guide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are standard techniques used. The ¹⁹F NMR spectrum of related fluoropyrazole systems typically displays singlet resonances around -175 ppm.[8]

Conclusion

4-Fluoro-1H-pyrazole is a key fluorinated building block with a unique set of chemical properties that make it highly valuable in synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, and its incorporation into bioactive molecules continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for scientists and researchers in the field.

References

- 1. lookchem.com [lookchem.com]

- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]

- 4. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Custom Synthesis Of 4-Fluoro-1H-Pyrazole CAS 35277-02-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 7. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-fluoro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the pyrazole ring significantly modulates its electronic properties, pKa, and potential for intermolecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Core Physical and Chemical Properties

The physical characteristics of 4-fluoro-1H-pyrazole have been determined through various analytical methods. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound typically appears as a white powder or a low-melting solid.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃FN₂ | [1][3][4][5] |

| Molecular Weight | 86.07 g/mol | [1][3][4][5] |

| Melting Point | 38-40 °C | [1][4][6] |

| Boiling Point | 193 °C | [1][3][4] |

| 197.2 °C at 760 mmHg | [2] | |

| Density | 1.320 g/cm³ | [1][2][3][4] |

| Flash Point | 70 °C | [1][3] |

| 70.3 °C | [2] | |

| pKa (Predicted) | 13.66 ± 0.50 | [1][3] |

| Refractive Index | 1.487 | [3] |

| Vapor Pressure | 0.673 mmHg at 25°C | [3] |

| Appearance | Low melting solid, White powder | [1][2] |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [1][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of 4-fluoro-1H-pyrazole. While a comprehensive dataset is proprietary to chemical suppliers, ¹H NMR, ¹³C NMR, and mass spectrometry data are available and crucial for its characterization.[7] The fluorine atom introduces characteristic couplings in both ¹H and ¹³C NMR spectra, which are invaluable for confirming its presence and position on the pyrazole ring.

Experimental Protocols: Synthesis of 4-fluoro-1H-pyrazole

The synthesis of 4-fluoro-1H-pyrazole can be achieved through multiple synthetic routes. A prevalent and well-documented method involves the reaction of a fluorinated aldehyde derivative with hydrazine.[1][8][9]

General Procedure:

-

(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) is dissolved in 100 mL of a 40% (V/V) aqueous ethanol solution.[1][9]

-

Hydrazine (4.48 g, 0.043 mol) is added to the solution.[1][9]

-

The reaction mixture is then heated to 55 °C for 30 minutes .[1][9]

-

After the reaction is complete, the mixture is cooled to room temperature.[1][9]

-

The pH of the solution is adjusted to 9 using a saturated aqueous sodium bicarbonate solution.[1][9]

-

The organic layers are combined and dried using anhydrous sodium sulfate.[1][9]

-

Finally, the solvent is removed by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[1][8][9]

An alternative approach involves the direct electrophilic fluorination of pyrazole derivatives using reagents like Selectfluor™.[10][11] This method is particularly useful for late-stage fluorination in the synthesis of more complex molecules.

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the common synthesis of 4-fluoro-1H-pyrazole from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine.

Applications in Research and Development

4-Fluoro-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its unique electronic properties, imparted by the fluorine atom, make it a valuable building block for developing new drugs with potentially improved pharmacological profiles.[3] It is also utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.[3][4] Furthermore, it is a precursor for preparing tributylstannyl fluoropyrazole, a versatile reagent in organic synthesis for creating new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3]

References

- 1. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]

- 2. 4-Fluoro-1H-pyrazole CAS 35277-02-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India [ottokemi.com]

- 5. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Fluoro-1H-pyrazole(35277-02-2) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 9. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

4-Fluoro-1H-pyrazole (CAS: 35277-02-2): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom at the 4-position imparts unique electronic properties, enhancing its utility as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive technical overview of 4-fluoro-1H-pyrazole, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, key applications in palladium-catalyzed cross-coupling reactions, and safety information.

Physicochemical Properties

4-Fluoro-1H-pyrazole is typically a white to off-white solid at room temperature.[1][2] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and evaluation.

| Property | Value | Reference(s) |

| CAS Number | 35277-02-2 | [3] |

| Molecular Formula | C₃H₃FN₂ | [3] |

| Molecular Weight | 86.07 g/mol | [3][4] |

| Appearance | White to light yellow powder or solid | [1][2] |

| Melting Point | 38-40 °C | [2][3] |

| Boiling Point | 193-197.2 °C at 760 mmHg | [1][3] |

| Density | 1.320 g/cm³ | [3] |

| Flash Point | 70 °C | [3] |

| pKa (Predicted) | 13.66 ± 0.50 | [3] |

| InChIKey | RYXJXPHWRBWEEB-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=NN1)F | [4] |

Synthesis of 4-Fluoro-1H-pyrazole

The most commonly cited synthesis of 4-fluoro-1H-pyrazole involves the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with a hydrazine source. This method provides good yields and a straightforward pathway to the target compound.

Synthesis Workflow

Caption: General workflow for the synthesis of 4-fluoro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is based on the general procedure found in the literature.[5]

Materials:

-

(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq)

-

Hydrazine hydrate or dihydrazine sulfate (1.0 eq)

-

Ethanol

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (e.g., 5 g, 0.043 mol) in a 40% (v/v) aqueous ethanol solution (100 mL).

-

Addition of Hydrazine: To the stirring solution, add hydrazine (e.g., 4.48 g of dihydrazine sulfate, 0.043 mol) portion-wise.

-

Reaction: Heat the reaction mixture to 55 °C and maintain this temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully adjust the pH of the solution to ~9 using a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically a yellow oil) can be further purified by vacuum distillation to yield pure 4-fluoro-1H-pyrazole.[5] A typical reported yield is around 77%.[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 4-fluoro-1H-pyrazole. Below are the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) and Coupling |

| ¹H NMR | CDCl₃ | ~7.5-7.7 (d, JHF ≈ 2-4 Hz, 2H, H3/H5), ~10-12 (br s, 1H, NH) |

| ¹³C NMR | CDCl₃ | ~150-160 (d, ¹JCF ≈ 250-270 Hz, C4), ~130-135 (d, ²JCF ≈ 15-20 Hz, C3/C5) |

| ¹⁹F NMR | CDCl₃ | A singlet is expected in the typical range for aromatic fluorides. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of 4-fluoro-1H-pyrazole is expected to show a prominent molecular ion peak followed by characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 86 | [M]⁺ | Molecular ion |

| 59 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 58 | [M - N₂]⁺ | Loss of nitrogen gas |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment in azoles |

Key Reactions and Applications

4-Fluoro-1H-pyrazole is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the fluoropyrazole moiety into more complex molecules. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, an N-protected 4-fluoro-5-halopyrazole or a 4-fluoro-5-(boronic acid/ester)pyrazole can be coupled with a suitable partner. The workflow below illustrates the general catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of an N-protected 5-iodo-4-fluoropyrazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

N-protected 5-iodo-4-fluoropyrazole (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME, with 10-25% water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the N-protected 5-iodo-4-fluoropyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the coupled product.

Safety and Handling

4-Fluoro-1H-pyrazole is classified as a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

-

Hazard Statements: H302, H315, H318, H335.[2]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[2]

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, dark place, sealed under an inert atmosphere.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. rsc.org [rsc.org]

4-fluoro-1H-pyrazole molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of 4-fluoro-1H-pyrazole, a heterocyclic organic compound. The inclusion of a fluorine atom on the pyrazole ring imparts unique electronic properties to the molecule, making it a subject of interest in medicinal chemistry and materials science.

Core Molecular Data

The essential molecular details of 4-fluoro-1H-pyrazole are summarized in the table below for quick reference. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C3H3FN2[1][2][3] |

| Molecular Weight | 86.07 g/mol [1][2][3] |

| CAS Number | 35277-02-2[1][2] |

Structural and Property Relationship

The following diagram illustrates the direct relationship between the chemical entity and its core identifiers and properties.

Caption: Core properties of 4-fluoro-1H-pyrazole.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrazole

This technical guide provides a comprehensive overview of the melting and boiling points of 4-fluoro-1H-pyrazole, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, details the experimental protocols for its synthesis, and visualizes the synthetic workflow.

Physicochemical Data

The melting and boiling points of 4-fluoro-1H-pyrazole have been reported in the literature with slight variations. A summary of these values is presented below for comparative analysis.

| Property | Value | Pressure |

| Melting Point | 38-40 °C | Not Applicable |

| Boiling Point | 193 °C | Not Specified |

| Boiling Point | 197.2 °C | 760 mmHg |

Table 1: Summary of Melting and Boiling Points for 4-fluoro-1H-pyrazole.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of 4-fluoro-1H-pyrazole are crucial for its application in research and development. Two primary synthetic routes have been documented.

2.1. Synthesis from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

A general procedure for the synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with dihydrazine.[2][5] The steps are as follows:

-

(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) is dissolved in 100 mL of a 40% (V/V) aqueous ethanol solution.

-

Dihydrazine (4.48 g, 0.043 mol) is added to the solution.

-

The reaction mixture is heated to 55 °C and maintained for 30 minutes.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pH of the solution is adjusted to 9 using a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ether.

-

The organic layers are combined and dried using anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield the final product. [2][5]

This procedure reportedly yields 3.6 g of 4-fluoro-1H-pyrazole as a yellow oil, corresponding to a 77% yield.[2][5]

2.2. Synthesis from Sodium Fluoroacetate

An alternative synthesis route starts from sodium fluoroacetate.[6] This method involves the following steps:

-

Reaction of sodium fluoroacetate with oxalyl chloride and dimethylformamide.

-

Subsequent treatment with a base.

-

Final reaction with hydrazine to produce 4-fluoro-1H-pyrazole. [6]

2.3. Crystallization for Structural Analysis

For the purpose of single-crystal X-ray diffraction, crystals of 4-fluoro-1H-pyrazole were obtained from the powdered form through slow isothermal sublimation within a sealed vial under ambient conditions.[6] To prevent sublimation during the measurement, diffraction data were collected at a low temperature of 150 K.[6][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-fluoro-1H-pyrazole from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde.

Caption: Synthesis workflow for 4-fluoro-1H-pyrazole.

References

- 1. 4-Fluoro-1H-pyrazole, 95% 35277-02-2 India [ottokemi.com]

- 2. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]

- 3. 4-Fluoro-1H-pyrazole CAS 35277-02-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-Fluoro-1H-pyrazole 95 35277-02-2 [sigmaaldrich.com]

- 5. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

4-Fluoro-1H-Pyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom to the pyrazole ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical development, from formulation to synthesis and storage. This guide provides a framework for evaluating these critical parameters.

Physicochemical Properties

4-Fluoro-1H-pyrazole is a colorless to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃FN₂ | [1][2] |

| Molecular Weight | 86.07 g/mol | [1][2] |

| Melting Point | 38-40 °C | [1][3] |

| Boiling Point | 193 °C | [1][4] |

| Density | 1.320 g/cm³ | [1][4] |

| pKa (predicted) | 13.66 ± 0.50 | [1][4] |

| Appearance | Colorless to off-white low melting solid | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for 4-fluoro-1H-pyrazole in various solvents is not extensively published, this section outlines the protocol for its determination and provides a template for data presentation.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of 4-fluoro-1H-pyrazole in various solvents.

Materials:

-

4-Fluoro-1H-pyrazole

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of 4-fluoro-1H-pyrazole to a known volume of the selected solvent in a sealed vial.

-

Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-fluoro-1H-pyrazole in the diluted sample using a validated HPLC method.

-

Calculate the solubility in g/100 mL or mg/mL.

Illustrative Solubility Data

The following table is a template for presenting the experimentally determined solubility data for 4-fluoro-1H-pyrazole.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Stability Profile

The chemical stability of 4-fluoro-1H-pyrazole is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Recommended storage conditions are in a dark place, sealed from moisture, at room temperature.[1][4] This suggests potential sensitivity to light and hydrolysis. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Experimental Protocol for Stability Studies

Forced degradation studies should be conducted under various stress conditions, including acid, base, oxidation, heat, and light, as per the International Council for Harmonisation (ICH) guidelines.

Materials:

-

4-Fluoro-1H-pyrazole

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for initial dissolution (e.g., acetonitrile or methanol)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve 4-fluoro-1H-pyrazole in a small amount of organic solvent and dilute with 0.1 N HCl or 0.1 N NaOH.

-

Store the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve 4-fluoro-1H-pyrazole in a solution of 3% H₂O₂.

-

Store the solution at room temperature for a defined period.

-

Analyze samples by HPLC at various time points.

-

-

Thermal Degradation:

-

Store a solid sample of 4-fluoro-1H-pyrazole in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).

-

Analyze the sample at different time intervals.

-

-

Photostability:

-

Expose a solid sample and a solution of 4-fluoro-1H-pyrazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

Analysis:

-

The percentage degradation of 4-fluoro-1H-pyrazole should be calculated at each time point under each stress condition.

-

The formation of any degradation products should be monitored. A PDA detector can help to assess peak purity, and an MS detector can aid in the identification of degradation products.

Illustrative Stability Data

The following table provides a template for summarizing the results of forced degradation studies.

| Stress Condition | Time (hours) | Assay of 4-fluoro-1H-pyrazole (%) | Degradation Products (Area %) |

| 0.1 N HCl (60 °C) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 0.1 N NaOH (60 °C) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| 3% H₂O₂ (RT) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| Thermal (80 °C) | 24 | Data to be determined | Data to be determined |

| 48 | Data to be determined | Data to be determined | |

| Photostability | - | Data to be determined | Data to be determined |

Experimental Workflow for Stability Testing

Caption: Workflow for Forced Degradation Studies.

Hypothetical Degradation Pathway

While the specific degradation products of 4-fluoro-1H-pyrazole are not documented, a hypothetical degradation pathway under hydrolytic conditions could involve nucleophilic attack on the pyrazole ring, potentially leading to ring-opening or substitution reactions. The electron-withdrawing nature of the fluorine atom could influence the regioselectivity of such reactions.

Caption: Hypothetical Degradation Pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 4-fluoro-1H-pyrazole. While specific experimental data for this compound is currently limited in the public domain, the outlined protocols and data presentation templates offer a standardized approach for researchers in the pharmaceutical sciences. The generation of such data is crucial for advancing the development of 4-fluoro-1H-pyrazole-containing drug candidates. It is recommended that future work focuses on the experimental determination of the solubility and stability profiles of this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-fluoro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Introduction

4-fluoro-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a fluorine atom at the 4-position. The introduction of fluorine can significantly alter the physicochemical and biological properties of organic molecules, making fluorinated pyrazoles valuable scaffolds in drug discovery and development. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such compounds.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-fluoro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-fluoro-1H-pyrazole. The key data from ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-fluoro-1H-pyrazole

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| N-H | 11.137 | br s | - |

| C3-H, C5-H | 7.469 | d | - |

Source: Experimental data reported for 4-halogenated-1H-pyrazoles. Note that the original source did not specify the coupling constant for the C-H protons; it is expected to be a doublet due to coupling with the fluorine atom.[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-fluoro-1H-pyrazole

| Carbon | Chemical Shift (δ) [ppm] |

| C3, C5 | Data not available in the searched literature. |

| C4 | Data not available in the searched literature. |

Table 3: ¹⁹F NMR Spectroscopic Data for 4-fluoro-1H-pyrazole

| Fluorine | Chemical Shift (δ) [ppm] | Multiplicity |

| C4-F | ~ -175 | s |

Source: The chemical shift is an approximation based on reported data for related monofluorinated pyrazole systems.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule.

Table 4: Key IR Absorption Bands for 4-fluoro-1H-pyrazole

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3133 | N-H stretch | Sharp |

| ~3100 - 3180 | N-H stretching region | - |

| Fingerprint Region | Specific vibrational modes | Complex pattern |

Source: Experimental data for a series of 4-halogenated-1H-pyrazoles.[4] A stacked IR spectrum including 4-fluoro-1H-pyrazole is available in the literature, showing a complex fingerprint region.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of 4-fluoro-1H-pyrazole is 86.07 g/mol .[2]

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-fluoro-1H-pyrazole

| m/z | Fragment | Notes |

| 86 | [C₃H₃FN₂]⁺ | Molecular Ion (M⁺) |

| Not specified | Further fragmentation products | Expected fragmentation patterns for pyrazoles include the loss of HCN and N₂. |

Note: While specific mass spectra for 4-fluoro-1H-pyrazole were not found in the search, general fragmentation patterns for pyrazoles have been described.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols that can be adapted for the analysis of 4-fluoro-1H-pyrazole.

NMR Spectroscopy

A general workflow for NMR analysis is depicted in the following diagram.

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve 5-10 mg of 4-fluoro-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with standard parameters. For quantitative analysis, ensure a sufficient relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[6]

Infrared (IR) Spectroscopy

Caption: General workflow for IR spectroscopic analysis.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The following diagram illustrates a typical workflow for mass spectrometry analysis.

Caption: General workflow for mass spectrometric analysis.

-

Sample Preparation: Dissolve a small amount of 4-fluoro-1H-pyrazole in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The fragmentation of pyrazoles often involves the loss of small, stable molecules.

Signaling Pathways and Logical Relationships

While 4-fluoro-1H-pyrazole is a small molecule and not directly involved in biological signaling pathways itself, its derivatives are often designed to interact with specific biological targets. The general process of identifying a lead compound and developing it into a drug candidate can be visualized as follows:

Caption: Simplified logical flow of a drug development process.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 4-fluoro-1H-pyrazole. While key ¹H NMR and IR data have been presented, further experimental work is needed to fully elucidate the ¹³C NMR spectrum and obtain a detailed mass spectrum. The provided protocols offer a starting point for researchers to generate this data and contribute to a more complete understanding of this important fluorinated heterocycle.

References

The Strategic Role of Fluorine in Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of fluorinated pyrazole derivatives, providing researchers and drug development scientists with a comprehensive resource for leveraging fluorine's unique properties in medicinal chemistry.

The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Its unique electronic properties, small atomic size, and the high strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity. When integrated into the versatile pyrazole scaffold, a privileged structure in medicinal chemistry, fluorine's impact is particularly significant. This technical guide provides a detailed overview of the role of fluorine in pyrazole derivatives, offering insights into their synthesis, a compilation of their biological activities with quantitative data, detailed experimental protocols, and a visual representation of key signaling pathways.

The Influence of Fluorine on Physicochemical Properties and Biological Activity

The strategic placement of fluorine atoms or fluorine-containing moieties onto the pyrazole ring system can dramatically alter a compound's properties. Key advantages include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life and improved pharmacokinetic profile of the drug candidate.[1][2]

-

Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's solubility and absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, resulting in enhanced binding affinity and potency.[1]

-

Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic properties.[1]

These modifications have led to the development of numerous successful drugs and clinical candidates containing fluorinated pyrazole cores, targeting a wide range of diseases.

Synthesis of Fluorinated Pyrazole Derivatives

The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing pyrazole ring and the use of fluorinated building blocks in the construction of the pyrazole ring.

Key Synthetic Strategies

-

Knorr Pyrazole Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] By using fluorinated 1,3-dicarbonyls or fluorinated hydrazines, a variety of fluorinated pyrazoles can be synthesized.

-

1,3-Dipolar Cycloaddition: The reaction of a nitrile imine with a fluorinated alkene or alkyne is a powerful tool for constructing fluorinated pyrazole and pyrazoline rings.[5]

-

Direct Fluorination: The direct introduction of fluorine onto the pyrazole ring can be achieved using electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). The regioselectivity of this reaction is influenced by the substituents on the pyrazole ring.

Experimental Protocol: Knorr Pyrazole Synthesis of a Fluorinated Pyrazole

This protocol describes a general procedure for the synthesis of a 1-aryl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.

Materials:

-

1-Phenyl-4,4,4-trifluorobutane-1,3-dione

-

Arylhydrazine hydrochloride

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add the arylhydrazine hydrochloride (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 1-aryl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.

Biological Activities and Quantitative Data

Fluorinated pyrazole derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the key therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

Many fluorinated pyrazole derivatives, most notably Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

| Compound | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 | 0.04 | [6] |

| Fluorinated Analog 1 | COX-2 | 0.025 | [6] |

| Fluorinated Analog 2 | COX-2 | 0.15 | [6] |

Antifungal Activity: Succinate Dehydrogenase Inhibition

A significant class of fungicides are pyrazole carboxamides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Fluorination often enhances their efficacy.

| Compound | Target Fungus | EC50 (mg/L) | Reference |

| Bixafen | Rhizoctonia solani | 0.12 | [6] |

| Fluxapyroxad | Septoria tritici | 0.08 | [6] |

| Fluorinated Pyrazole 3 | Botrytis cinerea | 0.5 | [6] |

Anticancer Activity

Fluorinated pyrazoles have also shown promise as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

| Compound | Cell Line | GI50 (µM) | Reference |

| Fluorinated Pyrazole 4 | MCF-7 (Breast) | 1.2 | [7][8] |

| Fluorinated Pyrazole 5 | HCT-116 (Colon) | 0.8 | [7][8] |

| Fluorinated Pyrazole 6 | A549 (Lung) | 2.5 | [7][8] |

Experimental Protocols for Biological Evaluation

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.[9][10][11][12]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Test compound dissolved in DMSO

-

Fluorometric probe

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX assay buffer, the fluorometric probe, and the COX-2 enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity kinetically over 10 minutes using a plate reader (Excitation/Emission wavelengths will depend on the probe used).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Antifungal Susceptibility Testing: Mycelial Growth Inhibition

This protocol describes a standard method for evaluating the antifungal activity of compounds against filamentous fungi.

Materials:

-

Potato Dextrose Agar (PDA)

-

Test fungus

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Petri dishes

Procedure:

-

Prepare PDA medium and autoclave.

-

While the PDA is still molten, add the test compound to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the test fungus until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of fluorinated pyrazole derivatives.

Signaling Pathways

Experimental Workflows

Conclusion

The introduction of fluorine into the pyrazole scaffold is a powerful and versatile strategy in medicinal chemistry. By carefully considering the position and nature of the fluorine substitution, researchers can fine-tune the physicochemical and pharmacokinetic properties of pyrazole derivatives to optimize their biological activity. This technical guide provides a foundational resource for scientists and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these important compounds. The provided data, protocols, and pathway diagrams are intended to facilitate the rational design and development of novel fluorinated pyrazole-based therapeutics.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

The Discovery and Synthetic Evolution of 4-Fluoro-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1H-pyrazole, a key heterocyclic building block, has garnered significant attention in medicinal and materials chemistry due to the unique properties conferred by the fluorine substituent. This guide provides an in-depth overview of its discovery, historical synthetic routes, and the evolution of more efficient modern synthetic methodologies. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties. Furthermore, this document illustrates the strategic importance of 4-fluoro-1H-pyrazole in the development of pharmaceuticals and agrochemicals, supported by graphical representations of synthetic pathways.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Increased metabolic stability, enhanced binding affinity to target proteins, and modified acidity are among the beneficial effects that have made organofluorine compounds, particularly fluorinated heterocycles, highly sought after in drug discovery and agrochemical research.[2] The pyrazole scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.[3][4] The combination of a pyrazole ring and a fluorine atom at the 4-position gives rise to 4-fluoro-1H-pyrazole, a versatile intermediate with significant potential in the synthesis of novel bioactive compounds and functional materials.[1][5]

Discovery and Historical Synthesis

The first reported synthesis of 4-fluoro-1H-pyrazole is attributed to Christian Reichardt and coworkers in a 1975 publication in Justus Liebigs Annalen der Chemie.[6] This pioneering work established a foundational route to this important fluorinated heterocycle.

The Reichardt Synthesis (1975)

The initial synthesis involved the cyclization of 2-fluoromalondialdehyde with hydrazine.[6] This method, while historically significant, relies on a specialized starting material and the use of hydrazine, a substance now known to be carcinogenic.[6]

A subsequent notable contribution to the synthesis of 4-fluoro-1H-pyrazole was made by Shi and coworkers in 1995, as reported in Tetrahedron Letters.[6] Their approach commenced with a trifluoroammonium alkenyl compound, which, after reaction with diethylamine, was cyclized with hydrazine to yield the target molecule.[6]

Evolution of Synthetic Methodologies

Over the decades, research has focused on developing more efficient, safer, and higher-yielding methods for the synthesis of 4-fluoro-1H-pyrazole. A significant advancement has been the advent of electrophilic fluorinating agents.

Synthesis from (Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde

A widely adopted contemporary method involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with a hydrazine source. This method offers good yields and avoids some of the more hazardous reagents of earlier routes.

Direct Electrophilic Fluorination of 1H-Pyrazole

The development of electrophilic fluorinating reagents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), has revolutionized the synthesis of fluorinated aromatic and heterocyclic compounds.[2][7][8] The direct fluorination of 1H-pyrazole at the 4-position offers a more direct and atom-economical route to 4-fluoro-1H-pyrazole.[6]

Experimental Protocols

Synthesis of 4-Fluoro-1H-pyrazole from (Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde[10][11]

Procedure:

-

To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5.0 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (4.48 g, 0.043 mol).

-

Heat the reaction mixture at 55 °C for 30 minutes.

-

After completion of the reaction, cool the mixture to room temperature.

-

Adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole.

Yield: 3.6 g (77%) of a yellow oil.[9][10]

Electrophilic Fluorination of 1H-Pyrazole with Selectfluor®[7]

Procedure:

-

Charge a 50 mL glass reactor with 1 g of 1H-pyrazole and 15 mL of acetonitrile.

-

Add 1.04 g of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).

-

Stir and heat the mixture to 65 °C for 1 hour.

-

Over a period of 8 hours, add a further 4.16 g of Selectfluor® and 0.96 g of NaHCO₃ in four equal portions every 2 hours, maintaining a pH of 6-7.

-

Continue stirring at 65 °C overnight.

-

Cool the reaction mixture to room temperature.

-

Add 1 L of methanol and filter the resulting suspension to remove solid by-products.

-

Distill the filtrate to remove methanol.

-

The crude product can be further purified by extraction with methyl-tert-butyl-ether (MTBE) at a pH of 1.8.[6]

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃FN₂ | [11] |

| Molecular Weight | 86.07 g/mol | [12] |

| Appearance | White powder/solid | [6] |

| Melting Point | 38-40 °C | [12] |

| Boiling Point | 193-197.2 °C at 760 mmHg | [6] |

| Density | 1.32 g/cm³ | [6] |

| Flash Point | 70.3 °C | [6] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available | [13] |

| ¹³C NMR | Spectra available | [14] |

| ¹⁹F NMR | Singlet at approximately -175 ppm | [8] |

| IR | Spectra available | [14] |

| Mass Spectrometry | Spectra available | [14] |

Crystal Structure Data

The crystal structure of 4-fluoro-1H-pyrazole has been determined and reveals a triclinic system.[15] Unlike its chloro and bromo analogues which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular hydrogen bonding.[15]

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [15] |

| Space Group | P-1 | [15] |

Mandatory Visualizations

Synthetic Pathways

Caption: Evolution of synthetic routes to 4-fluoro-1H-pyrazole.

Experimental Workflow: Electrophilic Fluorination

Caption: Workflow for the synthesis via electrophilic fluorination.

Application in Drug Synthesis: Celecoxib Analogue

While 4-fluoro-1H-pyrazole is not a direct precursor to the commercial drug Celecoxib (which contains a trifluoromethyl group), it serves as a valuable building block for synthesizing fluorinated analogues for structure-activity relationship (SAR) studies. The following diagram illustrates a logical pathway for its incorporation.

Caption: Logical pathway for synthesizing a fluorinated Celecoxib analogue.

Conclusion

4-Fluoro-1H-pyrazole has transitioned from a laboratory curiosity to a valuable and versatile building block in modern chemistry. The evolution of its synthesis from early, multi-step, and often hazardous methods to more direct and efficient protocols like electrophilic fluorination has significantly enhanced its accessibility. The unique properties imparted by the fluorine atom continue to make it a molecule of high interest for researchers in drug discovery and materials science, promising further innovative applications in the future.

References

- 1. lookchem.com [lookchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]

- 11. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Fluoro-1H-pyrazole(35277-02-2) 1H NMR spectrum [chemicalbook.com]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 4-fluoro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-fluoro-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details the molecular structure, spectroscopic properties, and synthesis of 4-fluoro-1H-pyrazole, supported by experimental data and computational analysis. It outlines detailed experimental and computational protocols and presents quantitative data in a clear, tabular format. Furthermore, this guide includes mandatory visualizations of the molecular structure and a representative experimental workflow to facilitate a deeper understanding of the subject matter.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and coordination chemistry.[1] The introduction of a fluorine atom into the pyrazole ring can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4-fluoro-1H-pyrazole, in particular, serves as a valuable building block in the synthesis of more complex molecules.[3] Understanding its structural, electronic, and spectroscopic properties through a combination of experimental techniques and computational modeling is crucial for its effective utilization in drug design and materials science.[2]

Molecular Structure

The molecular structure of 4-fluoro-1H-pyrazole has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system and, unlike its chloro and bromo analogs which form trimeric supramolecular motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N—H···N hydrogen bonding in the crystal lattice.

Crystallographic Data

The crystal structure of 4-fluoro-1H-pyrazole was determined at a low temperature of 150 K to avoid sublimation. The asymmetric unit contains two crystallographically unique 4-fluoro-1H-pyrazole moieties.

Table 1: Crystal Data and Structure Refinement for 4-fluoro-1H-pyrazole

| Parameter | Value |

| Chemical Formula | C₃H₃FN₂ |

| Formula Weight | 86.07 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Temperature | 150 K |

| a (Å) | 5.8912 (4) |

| b (Å) | 7.4068 (5) |

| c (Å) | 8.7894 (6) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 110.596 (3) |

| Volume (ų) | 359.54 (4) |

| Z | 4 |

| Density (calculated) | 1.589 g/cm³ |

Bond Lengths and Angles

The introduction of the fluorine atom at the C4 position influences the geometry of the pyrazole ring. The bond lengths and angles are consistent with the aromatic nature of the heterocyclic ring.

Table 2: Selected Experimental Bond Lengths for 4-fluoro-1H-pyrazole

| Bond | Length (Å) - Molecule 1 | Length (Å) - Molecule 2 |

| F1—C4 | 1.355 (1) | 1.356 (1) |

| N1—N2 | 1.341 (1) | 1.342 (1) |

| N1—C5 | 1.332 (1) | 1.334 (1) |

| N2—C3 | 1.339 (1) | 1.339 (1) |

| C3—C4 | 1.378 (1) | 1.378 (1) |

| C4—C5 | 1.380 (1) | 1.380 (1) |

Synthesis of 4-fluoro-1H-pyrazole

Several synthetic routes to 4-fluoro-1H-pyrazole have been reported. A common and efficient method involves the cyclization of a fluorinated precursor with hydrazine.

Experimental Protocol: Synthesis from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde[4]

-

Reaction Setup: To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (v/v) aqueous ethanol solution, add hydrazine (4.48 g, 0.043 mol).

-

Reaction Conditions: Heat the reaction mixture at 55 °C for 30 minutes.

-

Work-up: After cooling the mixture to room temperature, adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to yield the product as a yellow oil.

Spectroscopic Properties

The spectroscopic signature of 4-fluoro-1H-pyrazole provides valuable information for its identification and characterization.

Infrared (IR) Spectroscopy

The experimental FT-IR spectrum of 4-fluoro-1H-pyrazole shows characteristic bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrazole ring.

Table 3: Experimental FT-IR Vibrational Frequencies for 4-fluoro-1H-pyrazole

| Wavenumber (cm⁻¹) | Assignment |

| 3133 | N-H stretch |

| ~3100 | C-H stretch |

| ~1500-1600 | C=C, C=N stretch |

| ~1000-1200 | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Table 4: Experimental ¹H NMR Chemical Shifts for 4-fluoro-1H-pyrazole in CD₂Cl₂

| Proton | Chemical Shift (δ, ppm) |

| N-H | ~9.5 |

| C³-H | ~7.5 |

| C⁵-H | ~7.5 |

Computational Studies

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Computational Methodology

A common computational approach for studying pyrazole derivatives involves geometry optimization and frequency calculations using DFT with a hybrid functional, such as B3LYP or ωB97XD, and a basis set like 6-311++G(d,p). This level of theory generally provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

While a specific computational study for 4-fluoro-1H-pyrazole is not available in the reviewed literature, calculations on similar pyrazole derivatives suggest that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ring and any electron-withdrawing substituents. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is 4.458 eV, indicating high electronic stability.[4]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyrazole derivatives, the region around the pyridine-like nitrogen (N2) is typically electron-rich (negative potential), making it a likely site for electrophilic attack and hydrogen bonding. The N-H proton exhibits a positive electrostatic potential, indicating its acidic character.

Experimental Protocols

General Protocol for Single-Crystal X-ray Diffraction[2][6]

-

Crystal Growth: Grow single crystals of 4-fluoro-1H-pyrazole suitable for X-ray diffraction. Slow evaporation of a saturated solution or slow cooling are common methods. For volatile compounds like 4-fluoro-1H-pyrazole, sublimation can yield high-quality crystals.

-

Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head. For air-sensitive or volatile samples, mounting may be done under a stream of cold nitrogen gas.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays. Data collection is often performed at low temperatures (e.g., 150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate molecular structure.

General Protocol for NMR and IR Spectroscopy[7]

-

Sample Preparation (NMR): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation (IR): For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For liquids or solids soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl, KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

IR Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.

Visualization of Molecular Structure and Workflow

Role in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability. The 4-fluoropyrazole moiety is therefore an attractive scaffold for the design of novel therapeutic agents targeting a variety of biological pathways, including those involved in inflammation, diabetes, and cancer.[5][6]

Conclusion

This technical guide has summarized the key theoretical and experimental findings on 4-fluoro-1H-pyrazole. The combination of X-ray crystallography, spectroscopy, and synthetic chemistry provides a solid foundation for understanding the properties of this important fluorinated heterocycle. While a dedicated, in-depth computational study is still needed to fully elucidate its electronic properties, the available data clearly indicates its potential as a versatile building block for the development of new functional molecules. Future research should focus on detailed computational modeling to predict its reactivity and to guide the design of novel derivatives with enhanced properties for applications in drug discovery and materials science.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [chemicalbook.com]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

4-fluoro-1H-pyrazole safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-fluoro-1H-pyrazole

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for 4-fluoro-1H-pyrazole (CAS No: 35277-02-2), a versatile building block in organic synthesis.

Chemical and Physical Properties

4-fluoro-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula C₃H₃FN₂.[1][2] Its physical and chemical properties are crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 86.07 g/mol | [2][3][4] |

| Appearance | White powder or solid | [4][5] |

| Melting Point | 38-40 °C | [3][4][6] |

| Boiling Point | 193 - 197.2 °C | [1][3][5] |

| Density | 1.320 g/cm³ | [1][3][5] |

| Flash Point | 70 - 70.3 °C | [1][3][5] |

| pKa | 13.66 ± 0.50 (Predicted) | [1][3] |

Hazard Identification and Classification

4-fluoro-1H-pyrazole is classified as a hazardous substance. The following table summarizes its GHS classification.[2]

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| GHS07 | Warning/Danger | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| GHS05, GHS07 | Warning/Danger | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| GHS05 | Danger | Serious eye damage/eye irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| GHS07 | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols